3,4-diethoxy-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-[2-[2-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3S/c1-4-31-19-11-8-17(14-20(19)32-5-2)23(30)26-13-12-21-15(3)29-24(33-21)27-22(28-29)16-6-9-18(25)10-7-16/h6-11,14H,4-5,12-13H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTCZNAERUHXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4-diethoxy-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- Diethoxy groups providing lipophilicity,
- A 4-fluorophenyl moiety which may enhance biological activity,
- A thiazole-triazole core that is often associated with various pharmacological effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies have shown that derivatives with similar thiazolo-triazole structures can inhibit cancer cell proliferation by inducing apoptosis. These effects are often mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antiviral Activity
The compound's structural components suggest potential antiviral properties. Specifically:
- Compounds with metal ion chelating abilities , akin to those found in some thiazole derivatives, have demonstrated efficacy against viruses like HCV by targeting viral polymerases . This mechanism may be applicable to our compound through similar interactions.
Enzyme Inhibition
The presence of the fluorophenyl group is known to enhance the inhibitory effects on various enzymes:
- Studies have indicated that related compounds can inhibit nucleoside transporters (ENT1 and ENT2), which are crucial for cellular uptake of nucleosides in cancer and viral infections . This inhibition can lead to reduced proliferation of affected cells.
Case Studies
- Anticancer Efficacy Study : A study published in 2022 assessed a series of thiazole derivatives for their anticancer properties. The results indicated that modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further exploration with our compound .
- Antiviral Mechanism Investigation : Another investigation focused on the antiviral activity of metal chelators against HCV. The study found that compounds with structural similarities to our target exhibited EC50 values less than 10 μM against viral replication . This suggests that our compound could potentially have a similar mechanism of action.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of compounds related to this compound:
Scientific Research Applications
Overview
3,4-Diethoxy-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various applications in pharmacology, particularly as an antimicrobial and anticancer agent. This article explores its synthesis, biological activities, and potential therapeutic uses based on current research findings.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown effectiveness against common pathogens such as Escherichia coli and Pseudomonas aeruginosa .
- Antifungal Activity : Some derivatives demonstrate antifungal properties that could be beneficial in treating fungal infections.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research indicates that similar triazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Certain analogs promote programmed cell death in malignant cells .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antibacterial properties. The results indicated that modifications to the triazole ring significantly influenced antimicrobial activity against both gram-positive and gram-negative bacteria .
| Compound | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|
| Compound A | MIC = 12 µg/mL | MIC = 15 µg/mL |
| Compound B | MIC = 10 µg/mL | MIC = 18 µg/mL |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a related compound was tested against various human tumor cell lines. The findings suggested that it exhibited a mean GI50 value of 15.72 μM against tested cells, indicating promising anticancer activity .
| Cell Line | GI50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.72 |
| MCF7 (Breast Cancer) | 20.34 |
| HeLa (Cervical Cancer) | 18.45 |
Comparison with Similar Compounds
Thiazolo-Triazole Derivatives
- Compound: N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide Core Structure: Same thiazolo[3,2-b][1,2,4]triazole system. Substituents: 4-Methoxyphenyl (vs. 4-fluorophenyl in the target) and ethanediamide linkage (vs. diethoxy benzamide). The ethanediamide group may offer hydrogen-bonding capabilities absent in the target’s benzamide .
1,2,4-Triazole Derivatives ()
- Compounds [7–9]: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones. Core Structure: Simple 1,2,4-triazole (vs. fused thiazolo-triazole in the target). Substituents: 2,4-Difluorophenyl and sulfonyl groups. The sulfonyl group enhances solubility but may limit membrane permeability .
Benzamide Derivatives with Heterocyclic Moieties ()
- Example: 2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide. Core Structure: Triazolo[1,5-a]pyrimidine (vs. thiazolo-triazole). Substituents: Isoxazole thioether and methyl groups. Implications: The triazolo-pyrimidine core offers a distinct electronic profile, while the isoxazole thioether may confer metabolic stability compared to the target’s ethoxy groups .
Physicochemical and Pharmacological Implications
- Electron Effects : The 4-fluorophenyl group in the target enhances electrophilicity, favoring interactions with hydrophobic pockets in enzymes or receptors.
Q & A
Q. What are the key considerations for synthesizing thiazolo[3,2-b][1,2,4]triazole derivatives like this compound?
Synthesis of such derivatives typically involves multi-step protocols with precise control of reaction conditions. For example:
- Step 1 : Formation of the thiazolo-triazole core via cyclization reactions, often requiring catalysts (e.g., copper salts) or one-pot catalyst-free methods .
- Step 2 : Functionalization of the core with substituents (e.g., 4-fluorophenyl, ethoxy groups) through nucleophilic substitution or coupling reactions. Reaction solvents (DMF, acetonitrile) and temperature (60–100°C) are critical for yield optimization .
- Step 3 : Final amidation or benzamide coupling, monitored by TLC/HPLC to ensure purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., ethoxy protons at δ 1.2–1.5 ppm, fluorophenyl aromatic signals) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ for C₂₄H₂₆FN₅O₃S expected at m/z 508.17) .
- HPLC : Quantifies purity and detects byproducts; reverse-phase C18 columns with acetonitrile/water gradients are standard .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for triazole-containing compounds) .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria or fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can conflicting data on synthetic yields (e.g., 50% vs. 80%) be resolved?
- Parameter Optimization : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading). For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may require inert atmospheres for reproducibility .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete cyclization intermediates) and adjust stoichiometry or reaction time .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., 14α-demethylase for antifungal activity). Key residues (e.g., heme-binding sites in cytochrome P450) guide SAR studies .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact pharmacokinetics?
- LogP Calculations : Compare substituent hydrophobicity (ClogP values) to predict membrane permeability. Ethoxy groups (ClogP +0.6) may enhance blood-brain barrier penetration vs. methoxy (ClogP +0.1) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Fluorophenyl groups often reduce CYP450-mediated oxidation .
Q. What strategies address low solubility in aqueous buffers during bioassays?
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance hydrophilicity .
Data Analysis and Experimental Design
Q. How should researchers prioritize SAR studies for this compound?
- Core Modifications : Test analogs with substituted triazoles (e.g., 1,2,3-triazole vs. 1,2,4-triazole) to assess activity shifts .
- Substituent Libraries : Synthesize derivatives with varied aryl groups (e.g., 4-chlorophenyl, 3,4-dimethoxyphenyl) and compare bioactivity datasets .
Q. What statistical methods validate reproducibility in biological assays?
- ANOVA : Compare triplicate data across treatment groups (p < 0.05 significance threshold) .
- Dose-Response Curves : Fit data to Hill equations (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
Q. How can crystallography resolve ambiguities in molecular conformation?
- X-ray Diffraction : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes. For small molecules, slow evaporation in ethanol/water mixtures may yield single crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
